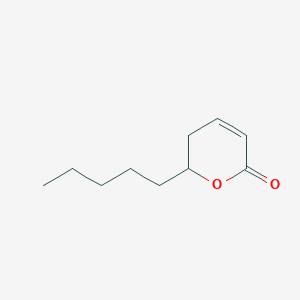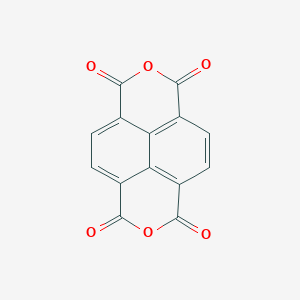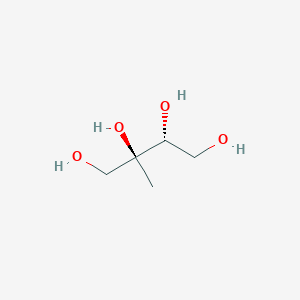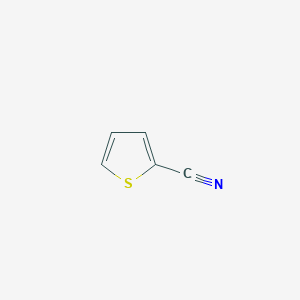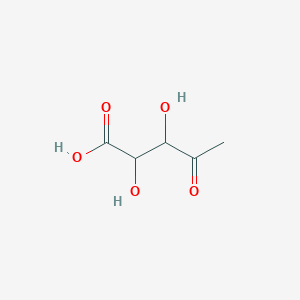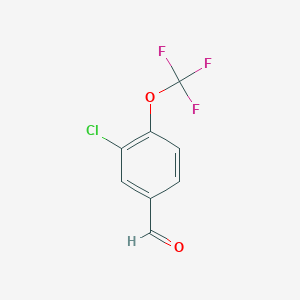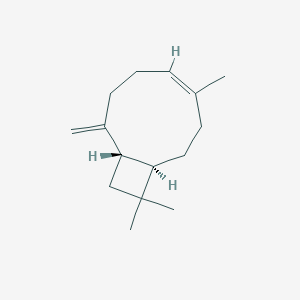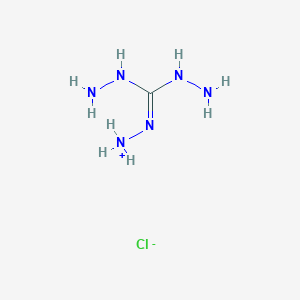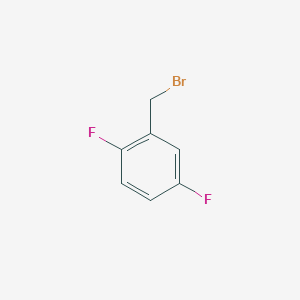
4-Methoxybenzyl chloride
概述
描述
Synthesis Analysis
The efficient preparation of 4-Methoxybenzyl chloride involves ultrasound-facilitated rapid reactions, providing a clear advantage in efficiency and selectivity for protecting multisubstituted phenols, including sensitive phenolic aldehydes (Luzzio & Chen, 2008).
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzyl chloride derivatives has been studied through various reactions, demonstrating the stability and reactivity of the carbocation intermediate formed during substitution reactions (Amyes & Richard, 1990).
Chemical Reactions and Properties
4-Methoxybenzyl chloride reacts with elemental phosphorus and phosphine in superbasic media, leading to the formation of phosphine oxides, showcasing its versatility in organic synthesis (Shaikhutdinova et al., 2001). Additionally, its benzylation reactions with alcohols and phenols under basic conditions yield 4-methoxybenzyl ethers, highlighting its utility in the modification of alcohol and phenol functional groups (Carlsen, 1998).
Physical Properties Analysis
The polymerization of 4-Methoxybenzyl chloride has been explored, leading to polymers with molecular weights ranging from 2000 to 10,000, which are soluble in common organic solvents. This showcases the compound's potential in creating materials with specific physical properties (Ballard et al., 1970).
科学研究应用
1. Phenolic Protection Using Ultrasound
- Summary of Application: 4-Methoxybenzyl chloride (PMB-Cl) is used for the rapid preparation and reaction of protected phenolic ether intermediates for organic synthesis .
- Methods of Application: The application involves the use of power ultrasound to facilitate the preparation and reaction of PMB-Cl. This is done using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl .
- Results or Outcomes: The typical runs produce PMB-protected products within 15 minutes. When compared with nonsonicated control reactions, the results demonstrate clear advantage in terms of efficiency when the protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
2. Preparation and Applications of 4-Methoxybenzyl Esters
- Summary of Application: 4-Methoxybenzyl esters are used in organic synthesis .
- Methods of Application: The ester may be readily introduced in high yield under a number of mild reaction conditions .
- Results or Outcomes: The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
3. Visible-Light Photocatalysis
- Summary of Application: 4-Methoxybenzoyl chloride is used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Methods of Application: The compound is used in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Results or Outcomes: The compound can be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .
4. Synthesis of 4-Methoxybenzyl Esters
- Summary of Application: 4-Methoxybenzyl chloride is used in the synthesis of 4-Methoxybenzyl esters .
- Methods of Application: The ester may be readily introduced in high yield under a number of mild reaction conditions .
- Results or Outcomes: The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
5. Visible-Light Photocatalysis
- Summary of Application: 4-Methoxybenzyl chloride is used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Methods of Application: The compound is used in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Results or Outcomes: The compound can be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .
6. Synthesis of Bioactive Compounds
- Summary of Application: 4-Methoxybenzyl chloride can be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .
- Methods of Application: 1,3 diketones synthesized from 4-methoxybenzyl chloride can be used in one pot synthesis of various pyrazole derivatives .
- Results or Outcomes: It can also be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .
7. Synthesis of Isothiocyanate Derivative
- Summary of Application: 4-Methoxybenzyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism .
- Methods of Application: The reaction involves the use of potassium thiocyanate and 4-Methoxybenzyl chloride .
- Results or Outcomes: The reaction yields an isothiocyanate derivative .
8. Fabrication of Organic Light-Emitting Diodes (OLEDs)
- Summary of Application: 4-Methoxybenzyl chloride modified indium tin oxide (ITO) is used as a cathode for the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: The compound is used in the fabrication of OLEDs .
- Results or Outcomes: The use of 4-Methoxybenzyl chloride modified ITO as a cathode has been reported in the fabrication of OLEDs .
9. Synthesis of Pyrazole Derivatives
- Summary of Application: 1,3 diketones synthesized from 4-methoxybenzyl chloride can be used in one pot synthesis of various pyrazole derivatives .
- Methods of Application: The synthesis involves the use of 1,3 diketones synthesized from 4-methoxybenzyl chloride .
- Results or Outcomes: The synthesis yields various pyrazole derivatives .
安全和危害
4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
属性
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl chloride | |
CAS RN |
824-94-2 | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLOXYBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
